Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a 4-chlorophenyl group, and a ketone group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using reagents like 4-chlorobenzyl chloride.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and appropriate catalysts.
Ketone Formation: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Chemical Research: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylates: These compounds also exhibit antiviral and anti-inflammatory activities.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Known for their fluorescence properties and biological activities.
Uniqueness
Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, 4-chlorophenyl, and ketone groups makes it a versatile compound for various applications in medicinal chemistry and chemical research.
Properties
Molecular Formula |
C14H16ClNO3 |
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Molecular Weight |
281.73 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C14H16ClNO3/c1-2-19-13(18)14(8-7-12(17)16-9-14)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,17) |
InChI Key |
PIIMFPMQJOHFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)NC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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